Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
Description
Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- is a substituted benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide ring and a bulky 1,3,3-trimethylbutyl substituent on the N-linked phenyl group. The trifluoromethyl group is electron-withdrawing, influencing the compound’s electronic properties and reactivity, while the branched alkyl chain enhances lipophilicity and steric bulk. Such structural features are critical in applications ranging from agrochemicals to pharmaceuticals, where solubility, stability, and target interaction are paramount.
Properties
IUPAC Name |
N-[2-(4,4-dimethylpentan-2-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO/c1-14(13-20(2,3)4)15-9-6-8-12-18(15)25-19(26)16-10-5-7-11-17(16)21(22,23)24/h5-12,14H,13H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZHCDOUMLCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477709 | |
| Record name | Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640290-20-6 | |
| Record name | Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation
Reacting aniline with 1,3,3-trimethylbutyl chloride in the presence of aluminum trichloride generates the substituted aniline. However, this method suffers from poor regioselectivity (<50% para substitution) and requires rigorous purification.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of aniline with 1,3,3-trimethylbutyl bromide using Xantphos as a ligand enables direct installation of the alkyl group. This method, though underutilized in the reviewed patents, offers superior regiocontrol (85% yield).
Amide Bond Formation
The final step couples 2-trifluoromethylbenzoyl chloride with 2-(1,3,3-trimethylbutyl)aniline. Patent CN103288667A demonstrates high-yielding amidation in aqueous conditions:
- Reagents : 2-Trifluoromethylbenzoyl chloride (1.1 equiv), 2-(1,3,3-trimethylbutyl)aniline (1.0 equiv), sodium hydroxide (1.5 equiv), water.
- Conditions : Ice-cooled stirring (<10°C) during acyl chloride addition, followed by 3 hours at room temperature.
- Yield : 98.5% after vacuum drying.
The aqueous environment minimizes side reactions (e.g., Schotten-Baumann conditions), while the insolubility of the product simplifies isolation.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The bulky 1,3,3-trimethylbutyl group slows reaction kinetics. Increasing reaction temperature to 50°C and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves amidation rates without compromising yield.
Purity Enhancement
Crystallization from ethanol/water (3:1 v/v) removes residual starting materials, elevating purity from 97% to >99.5%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
Benzamide derivatives have been extensively studied for their potential as pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and efficacy in drug formulations. Research has shown that compounds with similar structures exhibit activity against various diseases, including cancer and bacterial infections .
2. Agricultural Chemistry
The compound has been investigated for its fungicidal properties. According to patent literature, benzamide derivatives can be used in synergistic compositions to combat phytopathogenic fungi effectively. This application is particularly relevant in crop protection, where reducing chemical usage while maintaining efficacy is crucial for sustainable agriculture .
3. Material Science
In material science, benzamide derivatives are studied for their role in producing advanced materials with specific thermal and mechanical properties. The incorporation of trifluoromethyl groups can significantly alter the physical characteristics of polymers and coatings, making them more resistant to solvents and thermal degradation .
Case Studies
Mechanism of Action
The mechanism of action of Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the bulky trimethylbutylphenyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electronic Effects: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group present in all listed compounds.
- Lipophilicity : The target compound’s 1,3,3-trimethylbutyl group significantly increases lipophilicity compared to smaller substituents (e.g., -NH₂ in or -F in ). This property may improve membrane permeability in biological systems but reduce aqueous solubility.
- Steric Hindrance : The bulky alkyl chain in the target compound likely impedes molecular interactions, contrasting with flutolanil’s isopropoxy group, which balances bulk and flexibility for pesticidal activity .
Crystallographic and Physicochemical Properties
- Crystal Packing : Halogenated analogs (e.g., 3-fluoro, 3-bromo derivatives) exhibit distinct packing motifs influenced by halogen size and polarity. The target compound’s bulky alkyl group may disrupt planar stacking, leading to amorphous solid states or altered melting points .
- Solubility: Polar substituents (e.g., -NH₂ in or dimethylaminoethoxy in ) enhance aqueous solubility, whereas the target compound’s alkyl chain prioritizes lipid solubility.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of the specific compound Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl] , focusing on its synthesis, biological evaluation, and potential applications.
Chemical Structure and Properties
- Molecular Formula: C21H24F3NO
- Molecular Weight: 373.42 g/mol
- IUPAC Name: Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-
- InChIKey: DTXSID10477709
This compound features a trifluoromethyl group which is known to enhance biological activity by influencing the electronic properties of the molecule.
Synthesis
The synthesis of Benzamide derivatives typically involves the reaction of substituted benzoic acids with amines. For instance, the synthesis of related compounds has been documented using various methods including acylation reactions and coupling techniques .
Antimicrobial Properties
Research indicates that benzamide derivatives exhibit potential antimicrobial activity. A study on related compounds showed moderate inhibition against various microbial strains including resistant bacteria . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
Anticancer Activity
Benzamide derivatives have also been studied for their anticancer properties. Compounds with a similar structure have demonstrated significant cytotoxic effects against cancer cell lines. For example, derivatives were tested against human lung cancer cell lines using MTS assays, revealing IC50 values in the low micromolar range . The presence of the trifluoromethyl group is believed to enhance the interaction with DNA or other cellular targets.
Case Studies
- Antimicrobial Efficacy : A series of benzamide derivatives were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most potent inhibitors showed IC50 values lower than those of standard drugs like rivastigmine, indicating a promising avenue for developing new antimicrobial agents .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain benzamide derivatives could inhibit the proliferation of cancer cells significantly more than traditional chemotherapeutics. For instance, compounds showed IC50 values as low as 6.26 µM against specific lung cancer cell lines .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are recommended for synthesizing Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-?
Methodological Answer: A multi-step approach is typically employed, starting with the condensation of 2-(trifluoromethyl)benzoyl chloride and a substituted aniline precursor. For instance, analogous methods for m-diamide compounds involve sequential condensation, reduction (e.g., using NaBH₄), and alkylation to introduce the 1,3,3-trimethylbutyl group. Anhydrous conditions during acylation and catalysts like NaH (used in benzofuran syntheses) enhance reaction efficiency . Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: ¹H/¹³C NMR and ¹⁹F NMR are essential for verifying the trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) and alkyl chain integration. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared spectroscopy (IR) identifies the amide C=O stretch (~1650-1700 cm⁻¹). Cross-referencing with pharmaceutical impurity standards (e.g., EP-grade benzoic acid derivatives) aids validation .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer: Enzyme inhibition assays targeting succinate dehydrogenase (SDH) or acetylcholinesterase (AChE) are relevant due to structural similarities to agrochemical benzamides (e.g., flutolanil, an SDH inhibitor). Cell viability assays (e.g., MTT in HepG2 or MCF-7 lines) assess cytotoxicity. Dose-response curves should include solvent controls (e.g., DMSO <0.1% v/v) to minimize interference .
Advanced Questions
Q. How can researchers optimize regioselectivity in the alkylation step during synthesis?
Methodological Answer: Regioselectivity is improved by using sterically hindered bases (e.g., LDA) and controlling temperature gradients. For example, maintaining temperatures below 40°C during alkylation minimizes side reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity of alkyl halides. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. What analytical strategies resolve challenges in quantifying trace impurities?
Methodological Answer: Reverse-phase HPLC with UV/Vis detection (210–254 nm) separates polar impurities. Employing mass-compatible mobile phases (0.1% formic acid in acetonitrile/water) enables LC-MS identification of degradation products. Calibration against pharmacopeial standards (e.g., EP impurity profiles) ensures accuracy. For non-polar impurities, GC-MS with a DB-5 column is recommended .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
Methodological Answer: The -CF₃ group increases lipophilicity (logP by ~0.5–1 unit), enhancing membrane permeability. Metabolic stability is improved due to fluorine’s electron-withdrawing effects, as shown in microsomal incubation assays (e.g., rat liver microsomes). Comparative studies with non-fluorinated analogs demonstrate extended plasma half-lives in rodent models .
Q. What strategies validate structure-activity relationships (SAR) for enzyme inhibition?
Methodological Answer: Generate analogs with systematic substitutions (e.g., varying alkyl chains or fluorination patterns). Enzymatic IC₅₀ determinations using recombinant SDH (e.g., from C. elegans) quantify inhibitory potency. Molecular docking simulations (AutoDock Vina) correlate substituent effects with binding affinity. Steric hindrance from the 1,3,3-trimethylbutyl group is critical for target engagement, as seen in agrochemical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
